molecular formula C13H17N3O2S B8456033 N-[4-(1H-Imidazol-1-yl)butyl]benzenesulfonamide

N-[4-(1H-Imidazol-1-yl)butyl]benzenesulfonamide

Cat. No. B8456033
M. Wt: 279.36 g/mol
InChI Key: FSBRVHYAXAOYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04610981

Procedure details

Following the general procedure of Example 8 and reacting the appropriate benzenesulfonyl chloride with 1H-imdazol-1-propanamine or 1H-imidazol-1-butanamine in the presence of saturated sodium bicarbonate in dichloromethane for 16-48 hours, then crystallizing the respective products with ether and, if necessary, recrystallization from ethyl acetate or ethanol/dichloromethane gave the compounds of Examples 9-12 found in Table III below and gives the compounds of Examples 13-15 in Table III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1H-imdazol-1-propanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:11]1([CH2:16][CH2:17][CH2:18][CH2:19][NH2:20])[CH:15]=[CH:14][N:13]=[CH:12]1.C(=O)(O)[O-].[Na+]>ClCCl>[N:11]1([CH2:16][CH2:17][CH2:18][CH2:19][NH:20][S:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)(=[O:9])=[O:8])[CH:15]=[CH:14][N:13]=[CH:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Two
Name
1H-imdazol-1-propanamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CCCCN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 16-48 hours
Duration
32 (± 16) h
CUSTOM
Type
CUSTOM
Details
crystallizing the respective products with ether
CUSTOM
Type
CUSTOM
Details
if necessary, recrystallization from ethyl acetate or ethanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCCNS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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